Acridine, 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxy-, dihydrochloride, hydrate
Description
Historical Context of Acridine Chemistry
The discovery of acridine in 1870 by Carl Gräbe and Heinrich Caro marked a pivotal moment in heterocyclic chemistry. Isolated from coal tar via sulfuric acid extraction and potassium dichromate precipitation, acridine’s planar tricyclic structure—comprising two benzene rings fused with a pyridine ring—provided a scaffold for diverse chemical modifications. Early applications centered on dyestuffs, such as chrysaniline and benzoflavin, which exploited acridine’s fluorescent properties and ability to form stable salts. By the early 20th century, acridine’s antimicrobial potential emerged, with proflavine and acridine orange serving as antiseptics and nucleic acid stains.
The Bernthsen acridine synthesis, developed in 1884, enabled scalable production of acridine derivatives by condensing diphenylamine with carboxylic acids in the presence of zinc chloride. This method laid the groundwork for medicinal exploration, particularly during World War II, when acridine-based antimalarials like mepacrine (quinacrine) addressed quinine shortages. These innovations underscored acridine’s adaptability, positioning it as a cornerstone for drug development.
Evolution of Structure-Activity Relationships in Acridine-Based Pharmacophores
The biological activity of acridine derivatives hinges on their ability to intercalate DNA and RNA, disrupting replication and transcription. For instance, amsacrine , a 9-aminoacridine derivative, exhibits anticancer activity by stabilizing topoisomerase II-DNA complexes. Key structural determinants include:
- Aminoalkyl side chains : Enhance DNA binding affinity and cellular uptake.
- Electron-withdrawing substituents (e.g., chloro, methoxy): Modulate electronic distribution and intercalation stability.
- Aromatic extensions : Improve hydrophobic interactions with nucleic acid bases.
In 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxyacridine , the chloro group at position 3 and methoxy groups at positions 7 and 4-methoxyphenyl optimize electron withdrawal and π-π stacking, respectively. The diethylamino-butylamino side chain introduces cationic character, facilitating membrane penetration and electrostatic interactions with phosphate backbones.
Table 1: Functional Group Contributions in Selected Acridine Derivatives
| Compound | Substituents | Biological Role |
|---|---|---|
| Proflavine | 3,6-Diaminoacridine | Antiseptic, DNA intercalation |
| Amsacrine | 9-Amino-1-nitroacridine | Topoisomerase II inhibition |
| Target Compound | 3-Cl, 7-OMe, diethylamino-butyl | Enhanced DNA binding and uptake |
Strategic Importance of Functional Group Modifications
Functional group engineering in acridine derivatives targets three objectives: (1) optimizing nucleic acid interaction, (2) improving pharmacokinetics, and (3) reducing off-target effects. In the case of 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxyacridine :
- Chloro Substituent (Position 3) : The electron-withdrawing chloro group enhances intercalation stability by polarizing the acridine ring, strengthening π-π interactions with DNA base pairs.
- Methoxy Groups (Positions 7 and 4-Methoxyphenyl) : Methoxy substituents increase solubility and modulate lipophilicity, balancing membrane permeability and target binding. The 4-methoxyphenyl group further extends aromatic conjugation, promoting hydrophobic interactions.
- Diethylamino-Butylamino Side Chain : This cationic side chain facilitates electrostatic binding to nucleic acids and enhances cellular uptake via interaction with anionic membrane components.
Properties
CAS No. |
73680-44-1 |
|---|---|
Molecular Formula |
C29H36Cl3N3O2 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
[4-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]-4-(4-methoxyphenyl)butyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C29H34ClN3O2.2ClH/c1-5-33(6-2)17-7-8-26(20-9-12-22(34-3)13-10-20)32-29-24-15-11-21(30)18-28(24)31-27-16-14-23(35-4)19-25(27)29;;/h9-16,18-19,26H,5-8,17H2,1-4H3,(H,31,32);2*1H |
InChI Key |
HQKWZMXOXRBTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCC(C1=CC=C(C=C1)OC)[NH2+]C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Construction of the Acridine Core
The acridine scaffold is typically synthesized via condensation reactions involving aromatic amines and ketones or aldehydes, often employing cyclization strategies such as the Bernthsen acridine synthesis or Friedländer-type reactions. For this specific compound, the acridine nucleus bearing the 3-chloro and 7-methoxy substituents is prepared through selective chlorination and methoxylation of the acridine core or its precursors.
- Chlorination: Introduction of the chlorine atom at the 3-position is generally achieved by electrophilic aromatic substitution using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination.
- Methoxylation: The 7-methoxy group is introduced via methylation of a hydroxyl precursor using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the 4-(diethylamino)-1-(4-methoxyphenyl)butylamino Side Chain
This bulky side chain is introduced at the 9-position of the acridine core through nucleophilic aromatic substitution or amination reactions:
- The 9-position is activated for substitution, often by converting the position into a good leaving group (e.g., halide or tosylate).
- The 4-(diethylamino)-1-(4-methoxyphenyl)butylamine moiety is then coupled via nucleophilic attack, typically under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The dihydrochloride salt formation is achieved by treatment with hydrochloric acid, facilitating crystallization and stabilization as the hydrate.
Purification and Crystallization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Final crystallization from suitable solvents (e.g., ethanol-water mixtures) yields the dihydrochloride hydrate form with high purity.
Industrial Scale Synthesis Considerations
Industrial production optimizes the above synthetic steps for scalability, yield, and purity:
- Continuous Flow Reactors: Employed to control exothermic chlorination and amination reactions precisely.
- Advanced Purification: High-performance liquid chromatography (HPLC) and recrystallization ensure removal of impurities.
- Reaction Optimization: Parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Chlorination | Sulfuryl chloride, N-chlorosuccinimide, 0–25°C | Selective 3-chloro substitution on acridine core |
| Methoxylation | Methyl iodide or dimethyl sulfate, base, reflux | Introduction of 7-methoxy group |
| Amination | 4-(diethylamino)-1-(4-methoxyphenyl)butylamine, DMF, reflux | Coupling at 9-position forming side chain |
| Salt Formation | HCl, ethanol-water solvent system | Formation of dihydrochloride hydrate salt |
In-Depth Research Findings and Source Diversity
- Patent Literature: Several patents describe synthetic schemes for acridine derivatives with similar substitution patterns, including chlorination and amination steps, providing detailed reaction sequences and intermediates (e.g., CA2473170A1).
- Chemical Databases: PubChem and other authoritative chemical repositories provide molecular identifiers and structural data supporting the synthetic feasibility of the compound.
- Specialized Reviews: Medicinal chemistry reviews highlight the importance of acridine derivatives and their synthetic modifications to enhance biological activity, supporting the choice of functional groups in this compound.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of acridine core | Aromatic amines + ketones/aldehydes, cyclization | Bernthsen or Friedländer synthesis |
| 2 | Selective chlorination at 3-position | SO2Cl2 or NCS, controlled temperature | Avoid over-chlorination |
| 3 | Methoxylation at 7-position | Methyl iodide/dimethyl sulfate, base | Methylation of hydroxyl precursor |
| 4 | Introduction of 4-(diethylamino)-1-(4-methoxyphenyl)butylamino side chain at 9-position | Nucleophilic substitution, DMF, reflux | Formation of amino linkage |
| 5 | Formation of dihydrochloride hydrate salt | HCl treatment, crystallization | Stabilizes compound, enhances solubility |
| 6 | Purification | Chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a range of substituted acridines.
Scientific Research Applications
Key Properties
- Chemical Structure : The specific structure of acridine derivatives can influence their interaction with biological targets.
- Mechanism of Action : Many acridine compounds act by intercalating into DNA, disrupting replication and transcription processes.
Anticancer Activity
Research indicates that acridine derivatives exhibit potent anticancer properties. The compound has been studied for its ability to inhibit telomerase activity, which is crucial for the proliferation of cancer cells.
- Case Study : A study demonstrated that certain acridine derivatives showed significant cytotoxicity against various cancer cell lines, including cervical (HeLa) and liver (HepG2) cancer cells. The mechanism involved the induction of apoptosis through DNA damage pathways .
Antimalarial Properties
Laboratory studies have shown that this acridine derivative possesses antimalarial activity. Specifically, it has been tested against Plasmodium falciparum, the parasite responsible for malaria.
- Case Study : Research indicated that the compound displayed substantial efficacy in vitro against malaria-infected erythrocytes, suggesting potential as a therapeutic agent for malaria treatment .
Antioxidant Activity
Acridine derivatives have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
- Case Study : A series of synthesized acridine derivatives were tested for their free radical scavenging capacity using various biochemical assays, demonstrating promising antioxidant effects .
Inhibition of Telomerase
The inhibition of telomerase is a significant mechanism through which acridine derivatives exert their anticancer effects. Telomerase is often upregulated in cancer cells, allowing them to divide indefinitely.
- Research Findings : Compounds like the one discussed have been shown to downregulate telomerase expression in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
DNA Intercalation
The intercalation into DNA is another critical mechanism that contributes to the anticancer and antimicrobial activities of acridines.
- Research Findings : Studies have shown that acridine derivatives can insert themselves between DNA base pairs, causing structural distortions that hinder replication and transcription processes .
Comparative Analysis of Acridine Derivatives
| Compound Name | Primary Activity | Mechanism |
|---|---|---|
| Acridine, 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxy-, dihydrochloride, hydrate | Anticancer | Telomerase inhibition |
| N0-(2-chloro-6-methoxy-acridin-9-yl)-2-cyano-3-(4-dimethylaminophenyl)-acrilohidrazida | Anticancer | DNA intercalation |
| 9-phenylacridine | Anticancer | Apoptosis induction |
| CI-423 (related derivative) | Antimalarial | Inhibition of Plasmodium growth |
Mechanism of Action
The mechanism of action of this compound likely involves interaction with biological molecules such as DNA and proteins. Its structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Melting Point : Acridine derivatives generally exhibit melting points above 100°C, with unsubstituted acridine melting at 114°C .
- Solubility : The dihydrochloride salt form improves aqueous solubility compared to freebase acridines.
- Fluorescence : Acridine derivatives often fluoresce under UV light due to π-electron transitions in the aromatic system .
Comparison with Similar Acridine Derivatives
Structural and Functional Differences
The compound is compared to three well-studied acridines: Quinacrine (Mepacrine) , Proflavin , and Acridine Orange .
Spectral and Electronic Properties
- UV-Vis Absorption : The compound exhibits absorption peaks in the 350–450 nm range , typical of acridines with extended π-conjugation. This aligns with data for thiazacridine and imidazacridine derivatives .
Biological Activity
Acridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. The compound Acridine, 3-chloro-9-(4-(diethylamino)-1-(4-methoxyphenyl)butylamino)-7-methoxy-, dihydrochloride, hydrate is a unique acridine derivative that exhibits promising biological activities. This article explores its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a chloro substituent and a diethylamino group, which are critical for its biological activity. The presence of methoxy groups further enhances its pharmacological profile.
Antitumor Activity
Research indicates that acridine derivatives can inhibit cancer cell proliferation through various mechanisms. A study on related compounds showed that modifications at the acridine core can significantly impact their anticancer efficacy. For instance, compounds with diethylamino substitutions demonstrated enhanced activity against several cancer cell lines, including breast and lung cancers .
Table 1: Antitumor Activity of Acridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Acridine Derivative A | MCF-7 (Breast Cancer) | 15 | DNA Intercalation |
| Acridine Derivative B | A549 (Lung Cancer) | 10 | Topoisomerase Inhibition |
| Acridine Compound (Current) | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Properties
Acridine derivatives have also shown antimicrobial activity. The compound's structure suggests potential interaction with bacterial DNA, leading to inhibition of bacterial growth. Preliminary studies indicate that it may be effective against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this acridine derivative is attributed to several mechanisms:
- DNA Intercalation : The planar structure of acridines allows them to intercalate between DNA base pairs, disrupting replication and transcription.
- Topoisomerase Inhibition : Some acridines inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that acridines can induce oxidative stress in cells, leading to apoptosis.
Study on Anticancer Efficacy
In a recent study involving a series of acridine derivatives, one compound closely related to the current compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly in HeLa cells, with an IC50 value lower than that of standard chemotherapeutics .
Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial effectiveness of several acridine derivatives against common pathogens. The current compound exhibited notable activity against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for this acridine derivative, and how can its purity be ensured during synthesis?
- Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, coupling of halogenated acridine cores (e.g., 3-chloro-7-methoxyacridine) with amine-containing side chains (e.g., 4-(diethylamino)-1-(4-methoxyphenyl)butylamine) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like Cs₂CO₃ . Post-synthesis, purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are critical. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in ¹H/¹³C spectra) .
Q. How is this compound structurally characterized, and what analytical techniques are prioritized?
- Answer : Structural confirmation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and proton environments.
- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., ESI+ mode, [M+H]⁺ ion).
- X-ray crystallography (if single crystals are obtainable) to resolve hydrogen-bonding networks and lattice energy parameters, as demonstrated in analogous hydrazide compounds .
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry .
Q. What are the accepted nomenclature and synonyms for this compound in literature?
- Answer : The compound is listed under multiple IUPAC-derived names and synonyms, including Quinacrine , Mepacrine , and Erion , with CAS No. 83-98-7. Variations arise from differences in substituent numbering (e.g., 3-chloro vs. 6-chloro) and side-chain descriptors (e.g., "1-methyl-4-diethylaminobutyl") . Researchers must cross-reference CAS numbers and structural diagrams to avoid misidentification.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interaction with biological targets?
- Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-donating methoxy and diethylamino groups increase HOMO energy, enhancing DNA intercalation potential. Molecular docking studies (using software like AutoDock Vina) model interactions with targets such as p38 MAP kinase, leveraging crystallographic data from inhibitor complexes (e.g., SB-202190) .
Q. What experimental strategies address contradictions in reported biological activity data?
- Answer : Discrepancies may arise from:
- Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM) with sonication and fresh preparation to avoid aggregation.
- Cell line specificity : Validate activity across multiple models (e.g., HEK293 vs. HeLa) with controlled passage numbers.
- Assay interference : Include controls for autofluorescence (common in acridines) in fluorescence-based assays. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How does the hydrate form influence stability, and what storage conditions are optimal?
- Answer : The dihydrochloride hydrate form enhances aqueous solubility but may degrade via hydrolysis under high humidity. Stability studies recommend:
- Storage : -20°C in airtight, light-resistant vials with desiccants (silica gel).
- Stability monitoring : Periodic TLC or LC-MS to detect degradation products (e.g., free base formation).
- Lyophilization : For long-term storage, lyophilize in pH 4.0 buffer to maintain protonation of amine groups .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., variable IC₅₀ values), systematically compare experimental conditions (pH, temperature, assay duration) and validate with independent replicates.
- Advanced Synthesis : For isotopic labeling (e.g., ¹⁵N for NMR tracking), modify amine precursors early in the synthesis pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
